molecular formula C19H19N3O2 B6626212 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide

Cat. No.: B6626212
M. Wt: 321.4 g/mol
InChI Key: HHHNLCLABYLIOR-UHFFFAOYSA-N
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Description

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a phenylmethoxyphenyl moiety. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-8-9-18(24-13-15-6-4-3-5-7-15)17(10-14)21-19(23)16-11-20-22(2)12-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNLCLABYLIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 1-phenyl-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the corresponding pyrazole.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Substitution with Phenylmethoxyphenyl Moiety: The final step involves the substitution of the pyrazole derivative with a phenylmethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a phenylmethoxyphenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxyphenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

    1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.

    1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide group and a phenylmethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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